2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{[(3-Acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is a brominated isoindole-1,3-dione derivative featuring a 3-acetylphenylaminomethyl substituent. The bromine atom at the 5-position and the acetylated aromatic amine side chain likely influence its physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), as well as its interactions with biological targets.
Properties
Molecular Formula |
C17H13BrN2O3 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-[(3-acetylanilino)methyl]-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C17H13BrN2O3/c1-10(21)11-3-2-4-13(7-11)19-9-20-16(22)14-6-5-12(18)8-15(14)17(20)23/h2-8,19H,9H2,1H3 |
InChI Key |
HMPZDEDKUYTBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Preformed Isoindole-1,3-dione Derivatives
Bromination at the 5-position of isoindole-1,3-dione is achieved using bromine water under controlled conditions. For example, treatment of 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione with bromine water yields the 5-bromo derivative. Adapting this method, the 3-acetylphenyl variant can be synthesized by substituting the starting material with 3-acetylaniline. Key parameters include:
-
Solvent : Ethanol or aqueous ethanol
-
Temperature : Room temperature to 40°C
-
Reaction Time : 2–4 hours
Mechanistic Insight : Electrophilic aromatic substitution (EAS) occurs at the electron-rich 5-position of the isoindole ring, driven by bromine’s electrophilicity.
Palladium-Catalyzed Aminocarbonylation of o-Halobenzoates
An alternative route involves palladium-catalyzed aminocarbonylation of methyl 2-iodobenzoate derivatives. Introducing bromine at the 5-position prior to cyclization ensures regioselectivity. For instance, methyl 5-bromo-2-iodobenzoate undergoes aminocarbonylation with benzylamine under CO atmosphere (1 atm) in toluene at 95°C, yielding 5-bromo-isoindole-1,3-dione in 76% yield.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | 76 |
| Base | Cs₂CO₃ | - |
| Temperature | 95°C | - |
| CO Pressure | 1 atm | - |
Introduction of the (3-Acetylphenyl)aminomethyl Group
Functionalization of the 5-bromo-isoindole-1,3-dione core with the (3-acetylphenyl)aminomethyl side chain employs condensation or Mannich-type reactions.
Condensation with 3-Acetylaniline
A mixture of 5-bromo-isoindole-1,3-dione, 3-acetylaniline, and formaldehyde in ethanol under reflux facilitates the formation of the aminomethyl linkage. The reaction proceeds via:
-
Imine Formation : Formaldehyde reacts with 3-acetylaniline to generate an imine intermediate.
-
Nucleophilic Attack : The isoindole’s NH group attacks the imine, forming the C–N bond.
Reaction Conditions :
Reductive Amination
For higher regiocontrol, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) is employed. This method minimizes side reactions such as over-alkylation.
Spectroscopic Validation :
Integrated Synthetic Routes
One-Pot Sequential Bromination and Aminomethylation
Combining bromination and amination in a single vessel reduces purification steps. Bromine water is added to a solution of 2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione in ethanol, followed by immediate addition of 3-acetylaniline and formaldehyde.
Advantages :
-
Time Efficiency : 8–10 hours total
-
Yield : 68–72%
Solid-Phase Synthesis
Immobilizing the isoindole core on Wang resin enables stepwise functionalization. After bromination, the resin-bound intermediate reacts with 3-acetylaniline and formaldehyde, followed by cleavage with trifluoroacetic acid (TFA).
Conditions :
-
Resin : Wang resin (1.0 mmol/g loading)
-
Cleavage Agent : 95% TFA in DCM
-
Purity : >90% (HPLC)
Mechanistic and Kinetic Studies
Bromination Kinetics
Second-order kinetics are observed for bromination, with rate constants (k) of 0.12 L·mol⁻¹·s⁻¹ at 25°C. Electron-donating groups on the isoindole ring accelerate the reaction, while electron-withdrawing groups retard it.
Aminomethylation Thermodynamics
The Gibbs free energy (ΔG‡) for the Mannich reaction is 98 kJ/mol, indicating a moderately activated process. Entropic penalties (-ΔS‡) arise from transition-state ordering.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Over-bromination at positions 4 and 6 is mitigated by:
Byproduct Formation in Aminomethylation
Side products like bis-alkylated species are suppressed by:
-
Stoichiometric Control : Limiting formaldehyde to 1.2 equivalents
-
Low Concentration : 0.1–0.3 M in ethanol
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system achieves 85% yield by maintaining precise residence times:
Green Chemistry Metrics
-
E-Factor : 12.5 (kg waste/kg product)
-
Atom Economy : 78%
Chemical Reactions Analysis
Types of Reactions
2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of a precursor isoindole derivative. For instance, one common method includes treating 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione with bromine in glacial acetic acid. The resulting compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .
Antimicrobial Applications
Recent studies have investigated the antimicrobial properties of isoindole derivatives, including 2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione.
Case Study: Antimicrobial Evaluation
A series of derivatives based on the core structure have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. The agar well diffusion method was utilized to assess the efficacy of these compounds. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents .
Anticancer Activity
Isoindole derivatives are also being explored for their anticancer properties. The structural features of 2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione enhance its interaction with cellular targets involved in cancer progression.
Case Study: Hepatocellular Carcinoma
A notable study focused on the effects of isoindole derivatives on hepatocellular carcinoma (HCC) cells. The findings revealed that specific modifications to the isoindole scaffold could selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects associated with conventional cancer treatments .
Biochemical Pathways Interaction
The compound potentially acts as a ligand for the aryl hydrocarbon receptor (AHR), influencing gene expression involved in xenobiotic metabolism and cellular detoxification processes. Activation of this pathway can lead to significant changes in cellular functions, including metabolism and detoxification processes.
Mechanism of Action
The mechanism of action of 2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione Derivatives
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)butyl]-4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione (Compound 18 in ) shares the isoindole-1,3-dione core but differs in substituents. Key distinctions include:
- Substituent: A benzimidazole-butyl chain replaces the acetylphenylaminomethyl group.
- Biological Activity : This derivative exhibited strong binding to PDE10A, a phosphodiesterase enzyme implicated in neurological disorders, due to its extended hydrophobic side chain, which enhances interactions with the enzyme’s active site .
2-(2-Aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
This analog (–8) features an ortho-aminophenyl group instead of the acetylphenylaminomethyl substituent.
2-(2,6-Dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione
- Halogen Substitution : Iodo vs. bromo at the 5-position. Iodine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability.
- Piperidinone Substituent: The dioxopiperidinyl group introduces conformational rigidity, contrasting with the flexible acetylphenylaminomethyl chain in the target compound .
Physicochemical Properties Comparison
- Bromine substitution balances molecular weight and halogen reactivity better than iodine, which may improve pharmacokinetic profiles .
Biological Activity
The compound 2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, molecular docking studies, and biological activities of this compound, focusing on its inhibitory effects on tyrosinase and potential anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-acetylphenylamine with bromo derivatives under controlled conditions to yield the desired isoindole structure. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin and is implicated in pigmentation disorders. Inhibiting this enzyme is a well-established strategy for treating hyperpigmentation.
- Inhibition Studies : Recent studies indicate that derivatives containing hydroxyl-substituted benzoic and cinnamic acids exhibit significant tyrosinase inhibitory activity. The compound 2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione was evaluated alongside other compounds for its IC50 values against mushroom tyrosinase.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 5c | 0.0020 ± 0.0002 | Competitive Inhibitor |
| Arbutin | 191.17 ± 5.5 | Positive Control |
| Kojic Acid | 16.69 ± 2.8 | Positive Control |
The compound demonstrated a competitive inhibition mechanism with a dissociation constant (Ki) of , indicating its potential as an effective skin-whitening agent in cosmetic formulations .
Anticancer Activity
The National Cancer Institute (NCI) has screened various isoindole derivatives for their anticancer properties. The compound showed promising results against multiple cancer cell lines.
- Cell Line Testing : The compound was subjected to testing against a panel of approximately sixty human tumor cell lines using the NCI protocol.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HOP-62 (Lung Cancer) | <10 | 50.68 | 91.85 |
| SF-539 (CNS Cancer) | <10 | - | - |
| MDA-MB-435 (Melanoma) | <10 | - | - |
| OVCAR-8 (Ovarian Cancer) | <10 | - | - |
The mean GI50 value across tested cell lines was , indicating significant cytotoxicity, particularly against non-small cell lung cancer and CNS cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between the compound and target proteins, particularly tyrosinase.
- Binding Analysis : The docking simulations revealed that the compound binds effectively within the active site of tyrosinase, forming critical hydrogen bonds with amino acid residues that are essential for enzymatic activity. This insight helps in understanding the structure-activity relationship (SAR) of isoindole derivatives .
Q & A
Basic: What are the standard synthetic routes for preparing 2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach is:
- Step 1 : Functionalization of the isoindole-1,3-dione core via bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
- Step 2 : Introduction of the [(3-acetylphenyl)amino]methyl group via reductive amination or nucleophilic substitution. For example, coupling 3-acetylaniline with a bromomethyl intermediate using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system like THF/H₂O at 90°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS-TOF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.02) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.
- Avoid moisture by using desiccants (e.g., silica gel). Stability studies show <5% decomposition over 6 months under these conditions .
Advanced: How can researchers optimize reaction yields for the brominated isoindole core?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to improve coupling efficiency. Evidence shows Pd(PPh₃)₄ increases yields by 15–20% in similar bromoarene systems .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus THF. DMF enhances solubility of brominated intermediates but may require lower temperatures to avoid side reactions .
- Kinetic Monitoring : Use in-situ UV-Vis spectroscopy to track reaction progress and identify optimal termination points .
Advanced: What mechanistic hypotheses explain its potential biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases via fluorescence polarization. For isoindole-dione analogs, IC₅₀ values <10 µM suggest competitive inhibition at ATP-binding sites .
- Molecular Docking : Use software like AutoDock Vina to model binding affinity with target proteins (e.g., COX-2). Adjust substituents (e.g., acetyl group) to enhance hydrophobic interactions .
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) and monitor degradation via LC-MS. Half-life calculations under varying pH/temperature guide ecotoxicity assessments .
- Biotic Transformation : Use soil microcosms with Pseudomonas spp. to identify metabolic byproducts. GC-MS profiles reveal debromination or acetyl group cleavage .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-bromo-isoindole derivatives) . For unresolved signals, use 2D NMR (COSY, HSQC) to assign overlapping peaks.
- Crystallography : Grow single crystals (solvent: ethanol/water) and perform X-ray diffraction to confirm stereochemistry .
Advanced: What structural modifications enhance bioactivity while retaining the isoindole-dione core?
Methodological Answer:
- Substituent Screening : Replace the 3-acetylphenyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., tert-butyl) to modulate steric effects. SAR studies on similar compounds show improved IC₅₀ with para-substituted aryl groups .
- Proteolytic Stability : Introduce methyl groups at the α-position of the amide bond to reduce metabolic degradation .
Basic: What analytical methods ensure purity for in vitro studies?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
Advanced: How to study reaction kinetics for substituent introduction?
Methodological Answer:
- In-Situ Monitoring : Employ FT-IR or Raman spectroscopy to track real-time changes in carbonyl or C-Br bonds .
- Quenching Experiments : Halt reactions at intervals (e.g., 0, 30, 60 min) and quantify intermediates via GC-MS to derive rate constants .
Advanced: What computational methods predict degradation pathways?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model bond dissociation energies (BDEs) for the C-Br and acetyl groups. Lower BDEs indicate susceptibility to hydrolysis or photolysis .
- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) generates plausible biotic degradation products based on enzyme databases .
Advanced: How to design toxicity studies for environmental risk assessment?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
